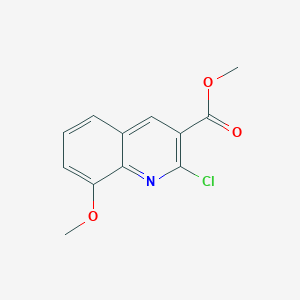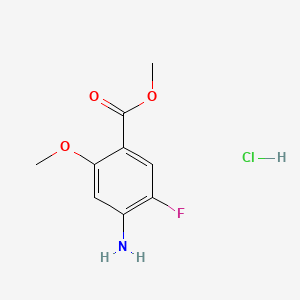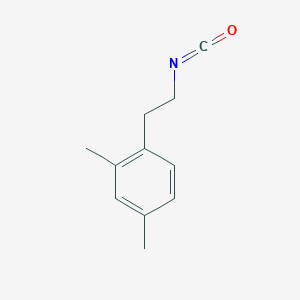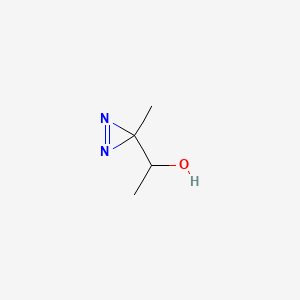
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is a chemical compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photo-reactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the ethan-1-ol group. One common method includes the reaction of a suitable precursor with a diazo compound under controlled conditions. The reaction is often carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The hydroxyl group in ethan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and the mapping of active sites in enzymes.
Medicine: Utilized in drug discovery and development to identify potential drug targets and binding mechanisms.
Industry: Applied in the development of new materials and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can form stable covalent bonds with target molecules, allowing for their identification and study.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is unique due to its specific structure, which combines the photo-reactive diazirine ring with the ethan-1-ol group. This combination allows for versatile applications in various fields, particularly in photoaffinity labeling, where it can be used to study a wide range of molecular interactions.
Propiedades
Fórmula molecular |
C4H8N2O |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
1-(3-methyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3 |
Clave InChI |
RQDNIGQHSNLWIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(N=N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


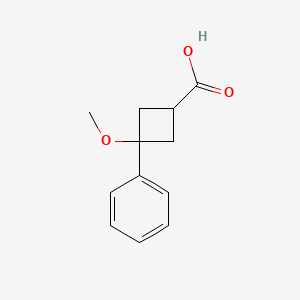
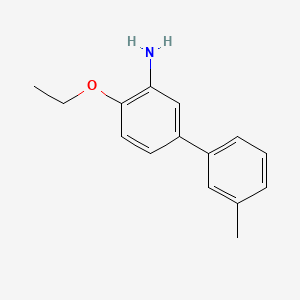

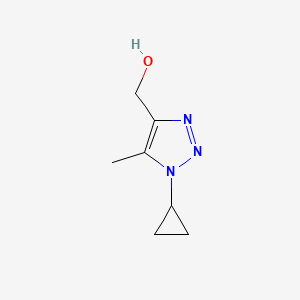
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
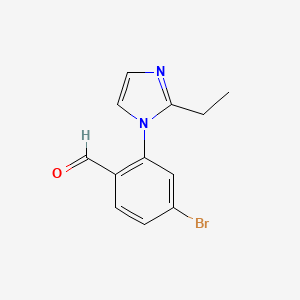

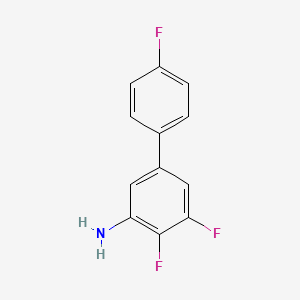
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
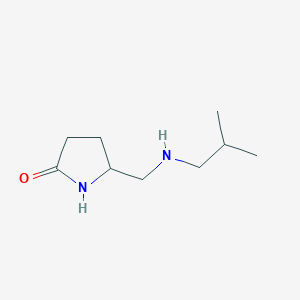
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
